1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride is a chemical compound that belongs to the class of aminopiperidines. This compound is characterized by its piperidine structure, which includes an amino group. The compound does not have any approved therapeutic indications or clinical trials associated with it, indicating that it may still be in the research phase or utilized in experimental contexts. Its DrugBank ID is DB03056, which categorizes it as a small molecule with no known patents or approved uses in the United States .
This classification highlights its structural characteristics and its relationship to other organic compounds, particularly those containing nitrogen heterocycles.
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can be approached through various methods, often involving the reaction of piperidine derivatives with methoxyethyl groups. A typical synthetic route may involve:
Technical details regarding specific reagents, solvents, temperatures, and reaction times would depend on the exact synthetic pathway chosen and are often optimized based on laboratory conditions.
The molecular structure of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can be represented by its chemical formula:
The structure features:
The InChI Key for this compound is QDVBKXJMLILLLB-UHFFFAOYSA-N, which aids in identifying and searching for this specific compound in chemical databases .
The chemical reactivity of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can include:
These reactions are essential for understanding its potential applications in medicinal chemistry and drug development.
While specific mechanisms of action for 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride are not well-documented due to limited clinical data, compounds within the aminopiperidine class often interact with neurotransmitter systems in the central nervous system. They may act as inhibitors or modulators of various receptors or enzymes involved in neurotransmission.
For example, some piperidine derivatives have shown activity as inhibitors of liver carboxylesterase enzymes, which are involved in drug metabolism and detoxification processes .
Relevant data regarding melting points or boiling points would need to be obtained from experimental studies or safety data sheets specific to this compound.
Further research would be necessary to explore these potential applications and validate their efficacy through clinical trials or experimental studies .
The synthesis of the 4-aminopiperidine core—a critical precursor for 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride—relies on strategically distinct approaches:
Table 1: Comparative Analysis of 4-Aminopiperidine Synthetic Methods
Method | Catalyst/Reagents | Yield (%) | Diastereoselectivity | Key Limitation |
---|---|---|---|---|
Pyridine Hydrogenation | Ru/C, H₂ (30 atm), HCl | 85–92 | >95% cis | Acid-sensitive groups incompatible |
Ring-Closing Metathesis | Grubbs II, H₂ (Pd/C) | 70–78 | N/A | High catalyst loading |
Biocatalytic Cascade | GOase M3-5 + IRED, NADP⁺/GDH | 45–54 | >99% ee | Substrate scope narrow |
Regiocontrol during N1-functionalization of 4-aminopiperidine is paramount to avoid undesired C4-amine participation:
Table 2: Protecting Group Strategies for Regioselective Piperidine Functionalization
Protecting Group | Deprotection Method | N1-Functionalization Yield (%) | C4 Recovery Efficiency (%) |
---|---|---|---|
Cbz | H₂, Pd/C | 88–92 | 95–98 |
Boc | TFA/DCM | 90–95 | 97–99 |
Fmoc | Piperidine/DMF | 80–85 | 85–90 |
The methoxyacetyl moiety (–COCH₂OCH₃) is installed via N1-acylation of 4-aminopiperidine, with efficiency governed by reaction engineering:
Hydrochloride salt formation finalizes the API, but hygroscopicity and polymorphism pose significant hurdles:
Table 3: Physicochemical Properties of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one Hydrochloride
Property | Value | Analytical Method | Significance |
---|---|---|---|
Molecular Weight | 208.69 g/mol | HRMS | Stoichiometry confirmation |
Crystal System | Monoclinic, P2₁/c | SC-XRD | Polymorph stability assessment |
Water Solubility | >500 mg/mL (25°C) | USP <791> | Formulation suitability |
Hygroscopicity | Critical RH: 60% (25°C) | Dynamic Vapor Sorption | Packaging design |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7